molecular formula C12H12N4 B1482213 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097970-00-6

1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482213
CAS No.: 2097970-00-6
M. Wt: 212.25 g/mol
InChI Key: OUHMBDHCABAZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a complex organic compound belonging to the imidazo[1,2-b]pyrazole class This compound features a fused imidazole and pyrazole ring system, with methyl and pyridin-4-yl substituents

Biochemical Analysis

Biochemical Properties

1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival pathways . The interaction between this compound and PI3K involves binding to the active site of the enzyme, leading to its inhibition and subsequent effects on downstream signaling pathways . Additionally, this compound can interact with various proteins, potentially altering their function and stability.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways that promote cell survival . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can influence cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels. The exact metabolic pathways and the role of specific enzymes in the metabolism of this compound require further elucidation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability . The distribution of this compound within different tissues and its impact on its activity and function are important considerations for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, phosphorylation or acetylation of this compound can direct it to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound and its effects on cellular processes is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-b]pyrazole core.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency. The choice of solvents, reagents, and purification techniques are carefully controlled to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions at specific positions on the imidazo[1,2-b]pyrazole ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole has shown promise in several scientific research areas:

  • Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly for targeting specific diseases and conditions.

  • Industry: The compound's properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other imidazo[1,2-b]pyrazole derivatives, such as 1,3-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole.

  • Uniqueness: The presence of the pyridin-4-yl group at the 7-position and the specific methyl groups at the 1 and 6 positions contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1,6-dimethyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-9-11(10-3-5-13-6-4-10)12-15(2)7-8-16(12)14-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHMBDHCABAZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
Reactant of Route 6
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.